molecular formula C14H13Cl2NO2S B2802651 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide CAS No. 19818-08-7

2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B2802651
CAS No.: 19818-08-7
M. Wt: 330.22
InChI Key: AZYHINWWESEHRY-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide is an organic compound characterized by the presence of two chlorine atoms, a phenylethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The benzenesulfonamide moiety can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or thiols.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

    2,6-Dichlorobenzenesulfonamide: Lacks the phenylethyl group but shares the sulfonamide moiety.

    N-(2-Phenylethyl)benzenesulfonamide: Lacks the chlorine atoms but retains the phenylethyl and sulfonamide groups.

    2,6-Dichlorobenzonitrile: Contains the dichlorobenzene structure but with a nitrile group instead of the sulfonamide.

Uniqueness: 2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide is unique due to the combination of its dichlorobenzene and phenylethyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c15-12-7-4-8-13(16)14(12)20(18,19)17-10-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYHINWWESEHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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